molecular formula C15H17NO5 B1382059 Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 183946-69-2

Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1382059
CAS RN: 183946-69-2
M. Wt: 291.3 g/mol
InChI Key: RXJXPLACAHEZFC-UHFFFAOYSA-N
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Description

“Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the molecular formula C15H17NO5 . It’s used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H17NO5 . The molecular weight is 291.3 g/mol.

Scientific Research Applications

Applications in Pharmaceutical Development

  • Idiopathic Pulmonary Fibrosis Treatment

    A study by Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including variants of butanoic acid, for potential treatment of idiopathic pulmonary fibrosis. The analogs displayed high affinity and selectivity for the αvβ6 integrin, important in lung function and fibrosis. One analog was selected for clinical investigation as a potential therapeutic agent (Procopiou et al., 2018).

  • Antimicrobial Activity

    Zareef et al. (2008) conducted novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones, a structure similar to butanoic acid derivatives. These compounds demonstrated antimicrobial activity with varying minimum inhibitory concentration values (Zareef et al., 2008).

Applications in Chemical Synthesis

  • Lipase-Catalyzed Resolutions

    Hoff et al. (1996) studied the resolutions of butanoic esters, including 1-phenylmethoxy-2-propanol and its butanoates, using various lipases. They achieved high enantiomer ratios using lipase B from Candida antarctica, indicating a method for obtaining enantiomerically pure compounds (Hoff et al., 1996).

  • Solvent-Free Demethylation Process

    Delhaye et al. (2006) developed a solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, a compound structurally related to butanoic acid derivatives. This represents a green chemistry approach in the synthesis of pharmaceutical intermediates (Delhaye et al., 2006).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-8-9-14(18)16(13)21-15(19)7-4-10-20-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJXPLACAHEZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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